molecular formula C17H20Cl2NO5P B6122873 N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-4-methoxyaniline

N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-4-methoxyaniline

Cat. No.: B6122873
M. Wt: 420.2 g/mol
InChI Key: KCFGQWWNVXKLPJ-UHFFFAOYSA-N
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Description

N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-4-methoxyaniline is an organic compound with a complex structure, characterized by the presence of multiple functional groups including methoxy, dichloro, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-4-methoxyaniline typically involves a multi-step process:

    Starting Materials: The synthesis begins with 3,5-dichloro-2-methoxybenzaldehyde and 4-methoxyaniline.

    Formation of Intermediate: The aldehyde group of 3,5-dichloro-2-methoxybenzaldehyde is first converted to a dimethoxyphosphorylmethyl group using dimethyl phosphite under basic conditions.

    Coupling Reaction: The intermediate is then coupled with 4-methoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-4-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-4-methoxyaniline involves its interaction with specific molecular targets. The phosphoryl group may interact with enzymes or receptors, modulating their activity. The methoxy and dichloro groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-[(3,5-dichloro-2-methoxyphenyl)-methyl]-4-methoxyaniline: Lacks the dimethoxyphosphoryl group, which may result in different reactivity and applications.

    N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-aniline: Lacks the 4-methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness: N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-4-methoxyaniline is unique due to the presence of both the dimethoxyphosphoryl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)-dimethoxyphosphorylmethyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2NO5P/c1-22-13-7-5-12(6-8-13)20-17(26(21,24-3)25-4)14-9-11(18)10-15(19)16(14)23-2/h5-10,17,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFGQWWNVXKLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=C(C(=CC(=C2)Cl)Cl)OC)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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